2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol is a heterocyclic compound that features a biimidazole core linked to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction is often carried out under solvent-free conditions using microwave-assisted synthesis to achieve high yields and efficiency .
Industrial Production Methods
Industrial production of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biimidazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the biimidazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced biimidazole derivatives.
Substitution: Alkylated or acylated biimidazole derivatives
Scientific Research Applications
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The biimidazole core can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole: Known for its use in energetic materials.
1,2,4-Triazole: Another heterocyclic compound with similar applications in coordination chemistry and medicinal chemistry.
Uniqueness
2-(1H,1’H-[2,2’-biimidazol]-1-yl)ethanol is unique due to its combination of a biimidazole core and an ethanol group, which imparts distinct chemical and physical properties. This structural feature allows for versatile reactivity and a wide range of applications in various fields .
Properties
CAS No. |
37570-91-5 |
---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C8H10N4O/c13-6-5-12-4-3-11-8(12)7-9-1-2-10-7/h1-4,13H,5-6H2,(H,9,10) |
InChI Key |
BRUYPAAHVZEIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CN2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.